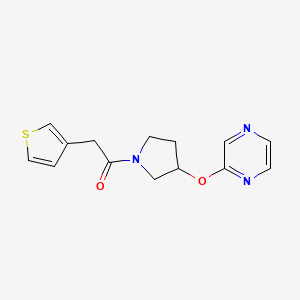
1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, also known as PTE, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. PTE is a synthetic compound that can be prepared through different methods, and its mechanism of action has been investigated in detail.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is not fully understood, but it has been proposed to act through different pathways depending on the application. In the case of antitumor activity, this compound has been shown to induce apoptosis and inhibit cell proliferation by affecting the expression of different genes involved in cell cycle regulation. In the case of anti-inflammatory activity, this compound has been shown to inhibit the production of pro-inflammatory cytokines by affecting the NF-kB signaling pathway. In the case of organic electronics, this compound has been shown to exhibit good electron transport properties due to its planar structure and high charge mobility.
Biochemical and Physiological Effects
This compound has been shown to exhibit different biochemical and physiological effects depending on the application. In the case of antitumor activity, this compound has been shown to inhibit the growth of different cancer cell lines, including breast, lung, and colon cancer cells. In the case of anti-inflammatory activity, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In the case of organic electronics, this compound has been shown to exhibit good electron transport properties, which make it a potential candidate for use in organic electronic devices.
Advantages and Limitations for Lab Experiments
1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized through different methods, which makes it readily available for use in research. Another advantage is that it exhibits different activities depending on the application, which makes it a versatile compound for investigating different biological and physical phenomena. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications.
Future Directions
There are several future directions for research on 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone. One direction is to investigate its potential use in drug delivery systems, as it has been shown to exhibit good solubility and stability in different solvents. Another direction is to investigate its potential use in organic electronic devices, as it exhibits good electron transport properties. Finally, further studies are needed to elucidate its mechanism of action and optimize its use for specific applications.
Conclusion
In conclusion, this compound is a synthetic compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand its potential and optimize its use for specific applications.
Synthesis Methods
1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone can be synthesized through different methods, including the reaction of pyrazine-2-carboxylic acid with 1-(pyrrolidin-1-yl)propan-2-one in the presence of thionyl chloride and pyridine. Another method involves the reaction of 3-thiophenecarboxaldehyde with 1-(pyrrolidin-1-yl)propan-2-one in the presence of sodium hydride and DMF. Both methods yield this compound as a yellow solid, which can be purified through recrystallization or chromatography.
Scientific Research Applications
1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been investigated for its potential use in organic electronics, as it exhibits good electron transport properties.
properties
IUPAC Name |
1-(3-pyrazin-2-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(7-11-2-6-20-10-11)17-5-1-12(9-17)19-13-8-15-3-4-16-13/h2-4,6,8,10,12H,1,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTHAPLZDDKOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

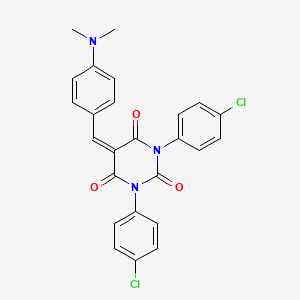
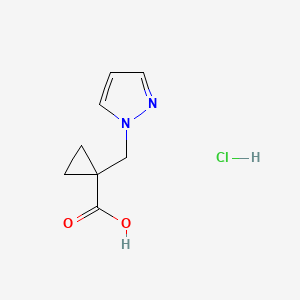
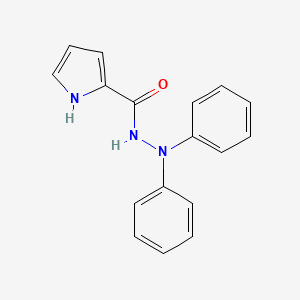
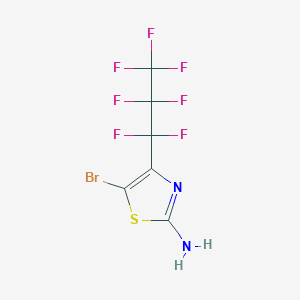
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2900529.png)
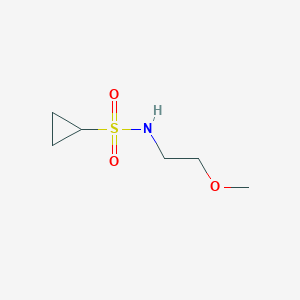
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2900534.png)


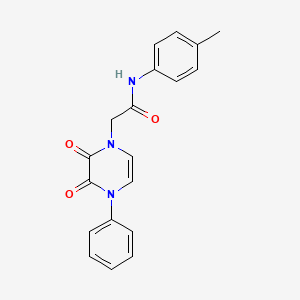
![Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2900542.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-phenethylurea](/img/structure/B2900545.png)
![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2900546.png)
![1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2900548.png)